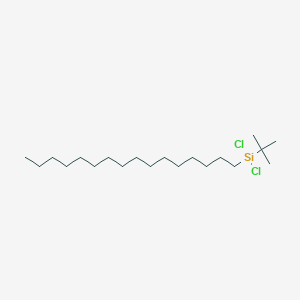
tert-Butyldichloro(hexadecyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyldichloro(hexadecyl)silane: is an organosilicon compound characterized by the presence of a tert-butyl group, two chlorine atoms, and a hexadecyl chain attached to a silicon atom. This compound is part of the broader class of organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyldichloro(hexadecyl)silane typically involves the reaction of hexadecylsilane with tert-butyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates. The general reaction scheme can be represented as follows:
Hexadecylsilane+tert-Butyl chloride+Chlorinating agent→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyldichloro(hexadecyl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form silanols and hydrochloric acid.
Reduction: It can be reduced to form the corresponding silane by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, amines, or thiols in anhydrous solvents.
Hydrolysis: Water or aqueous solutions under controlled conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of tert-butyl(alkoxy/amine/thiol)hexadecylsilane.
Hydrolysis: Formation of tert-butylsilanol and hydrochloric acid.
Reduction: Formation of tert-butylhexadecylsilane.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyldichloro(hexadecyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents and surface modifiers.
Biology and Medicine: In biological research, it is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based lubricants and water-repellent treatments for textiles and surfaces.
Mecanismo De Acción
The primary mechanism of action of tert-Butyldichloro(hexadecyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with hydroxyl groups on surfaces to form stable Si-O-Si linkages, enhancing the adhesion and durability of coatings and adhesives. The tert-butyl and hexadecyl groups provide hydrophobic properties, making the modified surfaces water-repellent.
Comparación Con Compuestos Similares
- tert-Butyldichloro(phenyl)silane
- tert-Butyldichloro(methyl)silane
- tert-Butyldichloro(octyl)silane
Comparison:
- tert-Butyldichloro(phenyl)silane: Contains a phenyl group instead of a hexadecyl chain, making it less hydrophobic but more aromatic.
- tert-Butyldichloro(methyl)silane: Contains a methyl group, making it less bulky and less hydrophobic compared to the hexadecyl derivative.
- tert-Butyldichloro(octyl)silane: Contains an octyl chain, providing intermediate hydrophobicity between the methyl and hexadecyl derivatives.
Uniqueness: tert-Butyldichloro(hexadecyl)silane is unique due to its long hexadecyl chain, which imparts significant hydrophobicity and surface-modifying properties, making it particularly useful in applications requiring water repellency and surface protection.
Propiedades
Número CAS |
18733-59-0 |
|---|---|
Fórmula molecular |
C20H42Cl2Si |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
tert-butyl-dichloro-hexadecylsilane |
InChI |
InChI=1S/C20H42Cl2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(21,22)20(2,3)4/h5-19H2,1-4H3 |
Clave InChI |
FTNZWPWIBVIFGC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[Si](C(C)(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)


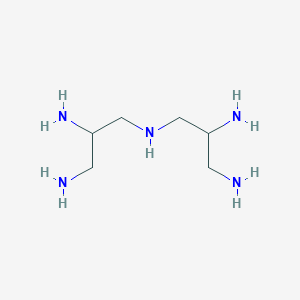


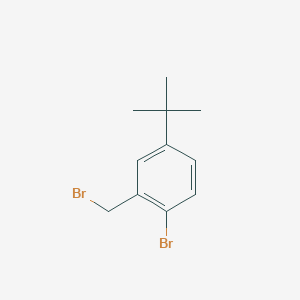
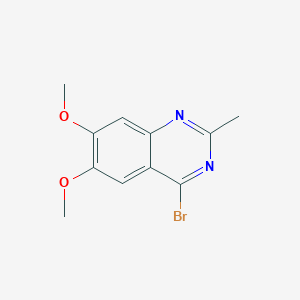
![6-Chloro-2-(hydroxymethyl)benzo[b]thiophen-3-ol](/img/structure/B13122784.png)
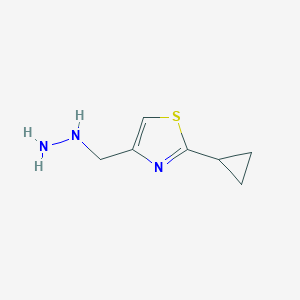
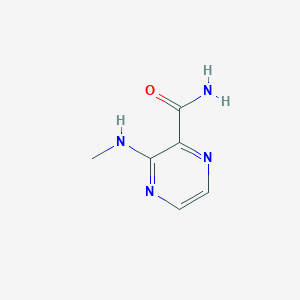
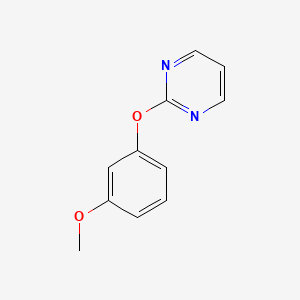

![2,4-Dichloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B13122790.png)
